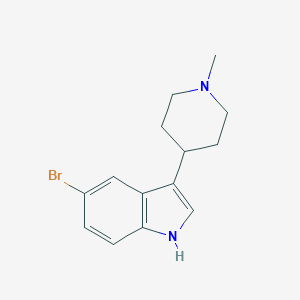

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTKCABHRSIAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577888 | |

| Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121206-76-6 | |

| Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole CAS number 121206-76-6

An In-Depth Technical Guide to 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (CAS: 121206-76-6)

Introduction

This compound, identified by the CAS number 121206-76-6, is a heterocyclic organic compound featuring a bromo-substituted indole core linked to a methyl-piperidine moiety at the 3-position. While a seemingly specific molecule, it holds considerable significance in the field of medicinal chemistry and pharmaceutical development. Its primary role is that of a pivotal precursor in the industrial synthesis of Naratriptan, a selective serotonin 5-HT1 receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2][3]

This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical characteristics, details validated synthesis and purification protocols, explores its central application in pharmaceutical manufacturing, and outlines essential safety and handling procedures. The narrative emphasizes the rationale behind methodological choices, providing a framework of expertise and trustworthiness for scientists working with this important intermediate.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. Proper characterization is crucial for confirming identity, purity, and stability during synthesis and storage.

| Property | Value | Source(s) |

| CAS Number | 121206-76-6 | [4][5] |

| Molecular Formula | C₁₄H₁₇BrN₂ | [4][6] |

| Molecular Weight | 293.21 g/mol | [4] |

| Appearance | Not explicitly detailed, but likely a solid | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [4] |

| Purity | Typically ≥99% as assessed by HPLC | [1][6] |

Analytical Characterization: The primary method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC).[1] Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern, which is particularly useful in identifying the correct isotopic distribution for the bromine atom (¹:¹ ratio for m/z and m/z+2).[1]

Synthesis Methodologies: From Bench to Scale-Up

The synthesis of this compound is a well-documented process, with methodologies optimized to improve yield, purity, and scalability. The two predominant routes are a classical two-step condensation-reduction and a more streamlined one-pot reductive amination.

Route A: Two-Step Condensation and Reduction

This traditional approach involves two distinct chemical transformations. The causality is straightforward: first, an alkene intermediate is formed, which is then reduced to the desired saturated piperidine-indole conjugate.

Experimental Protocol:

Step 1: Condensation to form 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

-

Charge a suitable reactor with 5-bromoindole (1.0 eq), N-methyl-4-piperidone (1.1 eq), and potassium hydroxide (KOH, 0.2 eq).[1]

-

Add ethanol as the solvent to achieve a workable concentration (e.g., ~3 mL per gram of 5-bromoindole).[1]

-

Heat the mixture to reflux and maintain for approximately 7 hours, monitoring the reaction progress by HPLC.[1]

-

Upon completion, cool the reaction mixture to 0-5°C to precipitate the product.

-

Filter the resulting solid, wash with cold ethanol, and dry under reduced pressure. This intermediate typically has a melting point of 266-268°C.[1]

Step 2: Reduction to this compound

-

Suspend the intermediate from Step 1 in a suitable solvent mixture, such as acetic acid.

-

Carefully add a reducing agent like sodium borohydride (NaBH₄) portion-wise, maintaining the temperature between 40-45°C.[1] This temperature control is critical to ensure selective reduction without side reactions.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Perform an aqueous workup to quench the excess reducing agent and neutralize the acid.

-

Extract the product into an appropriate organic solvent, wash, dry, and concentrate to yield the final compound.

Trustworthiness Note: A key challenge in this route is the potential for the unreacted alkene intermediate to co-purify with the final product, which can complicate downstream processes.[1] Optimization of the reduction step is paramount to ensure the impurity level is below acceptable limits (e.g., <0.05%).[1]

Route B: One-Pot Synthesis via Silane Reduction

To overcome the challenges of the two-step process, a more efficient one-pot procedure using a silane reductant has been developed. This method is often preferred for industrial scale-up as it avoids the isolation of the intermediate, thereby saving time and resources.[1][7][8]

Conceptual Workflow: This process combines the condensation and reduction into a single operation. The reaction of an indole with a ketone in the presence of a proton donor and a hydride source (like triethylsilane) facilitates a direct reductive alkylation at the C3 position of the indole.[7]

-

5-bromoindole and N-methyl-4-piperidone are combined in a reactor.

-

A combination of triethylsilane (hydride source) and a strong acid (proton donor) is introduced.[7][8]

-

The reaction proceeds directly to the final product without the formation of a stable alkene intermediate.[1] This significantly simplifies purification and improves overall process efficiency.

Diagram: Comparison of Synthetic Workflows

Caption: Contrasting the multi-step Route A with the streamlined one-pot Route B.

Application in Pharmaceutical Development

The principal application of this compound is its role as the penultimate intermediate in the synthesis of Naratriptan hydrochloride, a potent anti-migraine agent.[1][3]

From Intermediate to Active Pharmaceutical Ingredient (API): The conversion to Naratriptan involves a subsequent reaction, typically a palladium-catalyzed coupling reaction (e.g., Suzuki or Heck coupling), where the bromine atom at the 5-position is replaced with the requisite N-methyl-ethanesulfonamide side chain. The indole scaffold and the basic nitrogen of the piperidine ring are crucial pharmacophoric elements for binding to the 5-HT₁D receptor.[1][9]

Diagram: Role in Naratriptan Synthesis and Action

Caption: Pathway from key intermediate to the therapeutic effect of Naratriptan.

Exploratory Research: Beyond its established role, preliminary research has investigated this molecule and its derivatives for other biological activities. Some studies suggest potential interactions with cannabinoid receptors (CB1 and CB2) and possible neuroprotective effects relevant to Alzheimer's disease research, although these findings are nascent and require substantial further validation.[8]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a controlled laboratory or manufacturing environment. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally related compounds can inform best practices.[10][11]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus if involved in a fire.[11]

First Aid Measures:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[11]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended.[4]

-

Disposal: Dispose of waste material through a licensed hazardous material disposal company, in accordance with all federal, state, and local regulations.[11]

Conclusion

This compound is more than a mere catalog chemical; it is a cornerstone intermediate in the production of a critical therapeutic agent. Its synthesis has been thoughtfully optimized to enhance efficiency and purity, reflecting the rigorous demands of pharmaceutical manufacturing. While its primary value lies in the Naratriptan supply chain, the inherent biological relevance of the indole scaffold suggests that its potential in other areas of medicinal chemistry remains an open field for exploration. For the practicing scientist, a thorough understanding of its synthesis, characterization, and safe handling is essential for its effective and responsible use in research and development.

References

-

Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development. Available at: [Link]

-

Semantic Scholar. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]

-

ACS Publications. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]

-

ResearchGate. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]

-

ResearchGate. (Date not available). Synthesis of 5-Substituted Indole Derivatives. Part 4: Naratriptan from a-Anilinoacetaldehyde Dimethylacetal by TiCl4-Mediated Cyclisation. Available at: [Link]

-

PA SL. (Date not available). 5-Bromo-3-(1-methyl-4-piperidinyl)indole. Available at: [Link]

-

Chemsigma. (Date not available). (S)-2,6-Diamino-N-[(1-(1-oxotridecyl)-2-piperidinyl)methyl]hexanamide hydrate dihydrochloride. Available at: [Link]

-

ChemSrc. (Date not available). 3-[(1-methylpiperidin-4-yl)methyl]-1H-indole. Available at: [Link]

-

BuyersGuideChem. (Date not available). Product Search. Available at: [Link]

-

Chemsigma. (Date not available). 5-FLUORO-3-(1-METHYL-4-PIPERIDINYL)INDOLE. Available at: [Link]

-

Molkem. (Date not available). (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. Available at: [Link]

-

Cleanchem Laboratories. (Date not available). MATERIAL SAFETY DATA SHEETS NARATRIPTAN IMPURITY 1. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (S)-2,6-Diamino-N-[(1-(1-oxotridecyl)-2-piperidinyl)methyl]hexanamide hydrate dihydrochloride [141774-20-1] | Chemsigma [chemsigma.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound | 121206-76-6 [smolecule.com]

- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aaronchem.com [aaronchem.com]

- 11. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Introduction

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of Naratriptan, a medication used for the treatment of migraine headaches.[1][2][3][4] The biological activity and pharmaceutical developability of a compound are intrinsically linked to its physicochemical properties. Understanding these properties is paramount for researchers, scientists, and drug development professionals to optimize synthetic routes, formulate effective drug delivery systems, and predict in vivo behavior.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on scientifically rigorous experimental methodologies for their determination. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Core Physicochemical Properties

The key physicochemical parameters that dictate the behavior of a drug candidate include its acid dissociation constant (pKa), lipophilicity (logP/logD), and solubility. These properties are interconnected and collectively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Description | Importance in Drug Development |

| pKa | The negative logarithm of the acid dissociation constant. It indicates the strength of an acid or base. | Governs the extent of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding. |

| logP/logD | The logarithm of the partition coefficient (P) or distribution coefficient (D) between an organic and an aqueous phase. | A measure of a compound's lipophilicity, which influences its ability to cross biological membranes and its potential for off-target effects. |

| Solubility | The maximum concentration of a substance that can dissolve in a solvent at a given temperature. | Crucial for drug formulation and bioavailability. Poor solubility can lead to inadequate absorption and therapeutic effect. |

Acid Dissociation Constant (pKa) Determination

The structure of this compound contains two key ionizable centers: the secondary amine within the indole ring (weakly acidic) and the tertiary amine in the methylpiperidine moiety (basic). Determining the pKa values for these groups is essential for predicting the compound's charge state at physiological pH.

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its accuracy and precision.[5][6] This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The resulting titration curve allows for the precise identification of the pKa values at the points of inflection.[7][8]

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa of this compound using a standardized potentiometric titration method.[7][8]

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) solution

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. If solubility is a concern, a co-solvent such as methanol may be used, though this can affect the pKa value.[6][9]

-

Ionic Strength Adjustment: Add KCl solution to the sample to maintain a constant ionic strength throughout the titration.[7][8]

-

Initial pH Adjustment: Acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl to ensure complete protonation of all basic sites.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize before proceeding.

-

Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the buffer regions on the titration curve, which correspond to the inflection points.[7]

Visualization of the Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: LogP and LogD Determination

Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes and its distribution within the body. For ionizable compounds like this compound, it is important to distinguish between logP (for the neutral species) and logD (the distribution coefficient at a specific pH).[10][11][12]

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for logP and logD determination due to its direct measurement of partitioning.[11][12][13] This technique involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer, and then measuring the concentration of the compound in each phase.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

This protocol describes the determination of the logD of this compound at a physiologically relevant pH of 7.4.[11][12]

Materials:

-

This compound

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[11]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Partitioning: In a vial, add a known volume of the n-octanol and PBS phases. Spike with a small volume of the compound's stock solution.

-

Equilibration: Shake the vials for a sufficient time (e.g., 2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample a known volume from each phase and determine the concentration of the compound using a validated HPLC method.

-

Calculation: The logD is calculated using the following formula: logD = log([Compound]octanol / [Compound]aqueous)

Visualization of the Experimental Workflow

Caption: Workflow for LogD determination using the shake-flask method.

Solubility Determination

Aqueous solubility is a critical factor for oral bioavailability.[14] For early-stage drug discovery, kinetic solubility is often measured, while thermodynamic solubility provides a more definitive value for lead optimization.[15][16]

Causality Behind Experimental Choices

-

Kinetic Solubility: This high-throughput method is useful for rapid screening of compounds.[15][16][17] It involves adding a DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.[18]

-

Thermodynamic Solubility: This method measures the equilibrium solubility of a compound and is more representative of the true solubility.[14][19][20] It involves incubating an excess of the solid compound in a buffer until equilibrium is reached.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a common method for determining the kinetic solubility of this compound.[15][17][18]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (UV-Vis or nephelometer) or HPLC system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[18]

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition to Buffer: Add a small volume of each DMSO solution to wells containing PBS, pH 7.4.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[15]

-

Precipitate Detection/Quantification:

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed or the measured concentration in the saturated solution.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol details the determination of the thermodynamic solubility of this compound.[14][19][20]

Materials:

-

Solid this compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials

-

Thermomixer or shaking incubator

-

Filtration device (e.g., syringe filters)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Add an excess of the solid compound to a vial containing PBS, pH 7.4.

-

Equilibration: Incubate the vials in a thermomixer or shaking incubator at a controlled temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[19]

-

Filtration: Filter the suspension to remove the undissolved solid.

-

Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: The measured concentration is the thermodynamic solubility.

Visualization of the Solubility Workflow

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a detailed framework for the experimental determination of its pKa, logD, and solubility. By employing these robust and well-established methodologies, researchers can generate high-quality data to inform decision-making throughout the drug discovery and development process. A thorough understanding of these properties is not merely an academic exercise but a critical step in translating a promising molecule into a safe and effective therapeutic agent.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024, September 23). protocols.io. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

LogP / LogD shake-flask method v1. (2024, September 23). ResearchGate. Retrieved from [Link]

- Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development, 14(4), 858-861.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 1(1), 1-13.

-

Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

-

Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

- Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development.

-

An Improved Process for the Synthesis of this compound. (2010, May 25). Semantic Scholar. Retrieved from [Link]

- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987).

- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2018). Applied and Environmental Microbiology, 84(11), e00328-18.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).

- van der Water, B. E., & Schoonen, W. G. E. J. (2017). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 5(4), 225-250.

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018). Macedonian Pharmaceutical Bulletin, 64(1), 3-16.

-

An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. (2010). ResearchGate. Retrieved from [Link]

-

5-Bromoindole. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

-

CAS No : 121206-76-6 | Product Name : 5-Bromo-3-(1-methyl-4-piperidinyl)indole. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2018). Molecules, 23(11), 2955.

-

Naratriptan. (n.d.). PubChem. Retrieved from [Link]

-

(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. (n.d.). PubChem. Retrieved from [Link]

-

3-Bromo-1-methyl-1H-indole. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Current Organic Synthesis, 18(5), 450-471.

-

(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole | Intermediate of Eletriptan HBr. (n.d.). Molkem. Retrieved from [Link]

-

SID 46530540. (n.d.). PubChem. Retrieved from [Link]

-

Bisaryl Naratriptan | 1346604-16-7 - SynZeal. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. evotec.com [evotec.com]

- 15. enamine.net [enamine.net]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Foreword: The Structural Imperative of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Structural Analysis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

This compound is a molecule of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of Naratriptan, a triptan-class drug for the treatment of migraine.[1][2] The structural integrity of this intermediate is paramount; its precise three-dimensional architecture, connectivity, and purity directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will move beyond mere data reporting to explore the causality behind methodological choices, ensuring a robust and self-validating analytical workflow suitable for research and drug development professionals.

The molecule itself is a composite of two key heterocyclic systems: a substituted indole and an N-methylpiperidine ring.[3] This duality presents unique analytical challenges and opportunities. The indole core is a common motif in biologically active compounds, while the piperidine moiety introduces conformational flexibility.[4][5] Our analysis will therefore employ a synergistic combination of spectroscopic and computational methods to build a complete structural picture, from atomic connectivity to solid-state packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing unambiguous information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution patterns on both the indole and piperidine rings.[6][7]

Expert Rationale: Solvent Selection and Experimental Design

The choice of solvent is a critical first step. While deuterated chloroform (CDCl₃) is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for this class of compounds. The acidic N-H proton of the indole ring is often broad or exchanges too rapidly to be observed in CDCl₃ but typically presents as a sharp, observable singlet in DMSO-d₆, providing a key diagnostic signal.[8] All predicted data herein assumes DMSO-d₆ as the solvent. The experimental design must include not only standard 1D ¹H and ¹³C spectra but also 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon connectivities, respectively.

Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum on a spectrometer operating at a minimum of 400 MHz.

-

Key parameters: spectral width of ~12 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16 scans.

-

Process the data with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum, and calibrate the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key parameters: spectral width of ~200 ppm, relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

-

2D NMR Acquisition (COSY & HSQC):

-

Acquire a standard gradient-selected COSY spectrum to establish ¹H-¹H correlations.

-

Acquire a gradient-selected HSQC spectrum to correlate each proton to its directly attached carbon. This is crucial for unambiguous assignment of both piperidine and indole ring signals.

-

Data Presentation: Predicted Spectral Data

The following tables summarize the expected chemical shifts based on established data for indole and piperidine derivatives.[8][9][10]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| Indole NH -1 | ~11.0 | br s | - | Diagnostic for indole N-H in DMSO. |

| Indole CH -2 | ~7.25 | d | ~2.5 | Small coupling to N-H. |

| Indole CH -4 | ~7.60 | d | ~1.8 | Meta coupling to H-6 is negligible. |

| Indole CH -6 | ~7.05 | dd | J=8.5, 1.8 | Ortho coupling to H-7, meta to H-4. |

| Indole CH -7 | ~7.30 | d | ~8.5 | Ortho coupling to H-6. |

| Piperidine CH -4' | ~2.80 | m | - | Methine proton at the junction. |

| Piperidine CH ₂-2',6' (axial) | ~2.00 | m | - | |

| Piperidine CH ₂-2',6' (equatorial) | ~2.95 | m | - | |

| Piperidine CH ₂-3',5' (axial) | ~1.70 | m | - | |

| Piperidine CH ₂-3',5' (equatorial) | ~1.85 | m | - |

| N-CH ₃ | ~2.20 | s | - | Sharp singlet for the N-methyl group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Position | Predicted δ (ppm) |

|---|---|

| Indole C-2 | ~124.5 |

| Indole C-3 | ~114.0 |

| Indole C-3a | ~128.0 |

| Indole C-4 | ~123.0 |

| Indole C-5 | ~112.5 (C-Br) |

| Indole C-6 | ~120.0 |

| Indole C-7 | ~113.5 |

| Indole C-7a | ~135.0 |

| Piperidine C-4' | ~35.0 |

| Piperidine C-2',6' | ~55.0 |

| Piperidine C-3',5' | ~31.0 |

| N-CH₃ | ~46.0 |

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and providing structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is the method of choice due to the presence of the basic nitrogen in the piperidine ring, which is readily protonated.[11]

Expert Rationale: The Bromine Isotope Pattern

A key confirmatory feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by two mass units.[1] This provides a high degree of confidence in the presence and number of bromine atoms in the molecule. Tandem MS (MS/MS) experiments are crucial for probing the structure by inducing fragmentation at specific bonds.[12][13]

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation for positive ion mode ESI.

-

LC Separation (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity prior to MS analysis. A simple gradient from 5% to 95% acetonitrile in water (with 0.1% formic acid) is typically sufficient.

-

MS Acquisition (Full Scan):

-

Analyze the sample using an ESI source in positive ion mode.

-

Acquire a full scan spectrum over a mass range of m/z 100-500.

-

Confirm the presence of the [M+H]⁺ ion doublet at approximately m/z 293 and 295.

-

-

MS/MS Acquisition (Product Ion Scan):

-

Select the precursor ion (e.g., m/z 293) for collision-induced dissociation (CID).

-

Optimize collision energy to generate a rich fragmentation spectrum.

-

Identify key fragment ions to support the proposed structure.

-

Data Presentation: Expected Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by cleavages within the piperidine ring, a common pathway for such structures.[14]

Table 3: Predicted High-Resolution MS and MS/MS Fragments

| m/z (Calculated) | Formula | Description |

|---|---|---|

| 293.0651 / 295.0631 | C₁₄H₁₈BrN₂⁺ | [M+H]⁺ Molecular ion doublet |

| 207.9865 / 209.9845 | C₉H₆BrN⁺ | Loss of N-methylpiperidine moiety |

| 98.1021 | C₆H₁₂N⁺ | Fragment corresponding to the N-methyl-tetrahydropyridinium ion |

| 58.0657 | C₃H₈N⁺ | Common fragment from N-methylpiperidine cleavage |

X-Ray Crystallography: The Definitive 3D Structure

While NMR and MS define connectivity, only single-crystal X-ray crystallography can provide an unambiguous, high-resolution 3D model of the molecule in the solid state.[15] This technique reveals precise bond lengths, bond angles, and the molecule's conformation, including the orientation of the piperidine ring relative to the indole plane.

Expert Rationale: From Crystal to Structure

The primary challenge is often growing a single crystal of sufficient quality. This process is empirical, requiring the screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, the workflow is standardized. The resulting structure provides invaluable data, confirming the regiochemistry of the bromine atom and the piperidine attachment, and revealing intermolecular interactions like hydrogen bonding that govern the crystal packing.[16]

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Screen for suitable crystallization conditions. Slow evaporation from solvents such as ethanol, acetone, or ethyl acetate is a good starting point.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions.

-

-

Data Validation and Interpretation: The final model is validated using metrics like R-factor and goodness-of-fit. The output includes atomic coordinates, bond lengths, angles, and crystal packing diagrams.

Computational Modeling: A Synergistic Approach

Computational chemistry offers a powerful way to complement experimental data.[17] Using methods like Density Functional Theory (DFT), we can predict molecular geometries, NMR chemical shifts, and vibrational frequencies.[18] This is particularly useful for assigning complex NMR signals or understanding the relative stability of different piperidine ring conformations (e.g., chair with equatorial vs. axial indole).

Expert Rationale: Validating Experimental Observations

A common application is to perform a geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP/6-31G(d,p)). Following this, NMR shielding constants can be calculated and converted into chemical shifts.[19] Comparing these calculated shifts with the experimental data provides strong validation for the structural assignment. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, offering insights into potential sites of intermolecular interactions.[18]

Integrated Analytical Workflow

The true power of this multi-technique approach lies in its integration. Each method provides a piece of the puzzle, and together they form a self-validating system for complete structural elucidation.

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound requires a rigorous and integrated analytical strategy. By synergistically applying NMR spectroscopy, mass spectrometry, X-ray crystallography, and computational modeling, researchers can achieve an unambiguous and comprehensive understanding of the molecule's identity, purity, and three-dimensional nature. The protocols and rationale outlined in this guide provide a robust framework for ensuring the quality and integrity of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

-

Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development. Available at: [Link]

-

Alkem Laboratories Ltd. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Semantic Scholar. Available at: [Link]

-

Zanolli, P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Scientist Channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development. Available at: [Link]

-

Polli, J. E., et al. (2011). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal. Available at: [Link]

-

Zanolli, P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Vessecchi, R., et al. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

-

Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. Stanford University. Available at: [Link]

-

PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Available at: [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available at: [Link]

-

Anyan, K. M., et al. (2013). Identification of indole derivatives by two-dimensional NMR-based comparative metabolomics. PLoS ONE. Available at: [Link]

-

Semantic Scholar. (n.d.). 13 C NMR spectra of some indole derivatives. Available at: [Link]

-

El-Ghozzi, M., et al. (2021). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

-

Kumar, V., & Kumar, P. (2015). Biomedical Importance of Indoles. Molecules. Available at: [Link]

-

Szczęśniak, G., et al. (2024). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 121206-76-6 [smolecule.com]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. mkuniversity.ac.in [mkuniversity.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. biochem158.stanford.edu [biochem158.stanford.edu]

The Serotonergic Tapestry: A Technical Guide to the Mechanism of Action of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, consistently provides a foundation for compounds with significant therapeutic potential. The introduction of a bromine atom at the 5-position, coupled with a 1-methylpiperidin-4-yl moiety at the 3-position, creates a versatile chemical architecture capable of interacting with a key family of therapeutic targets: the serotonin (5-hydroxytryptamine, 5-HT) receptors. This in-depth technical guide elucidates the multifaceted mechanism of action of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole derivatives, offering insights into their established and potential interactions with the serotonergic system.

The Core Scaffold: A Gateway to Serotonin Receptors

The parent compound, this compound, serves as a crucial intermediate in the synthesis of Naratriptan, a well-established anti-migraine agent.[1][2][3] This lineage provides a strong indication of the inherent serotonergic activity of this chemical class. Naratriptan itself is a selective agonist of the 5-HT1B and 5-HT1D receptor subtypes. Its therapeutic effect in migraine is attributed to the constriction of cranial blood vessels and the inhibition of nociceptive transmission in the trigeminal nervous system, both mediated by these receptors. This foundational knowledge suggests that derivatives of this compound are predisposed to interact with the 5-HT1 receptor family.

Diversification of Function: Targeting the 5-HT6 Receptor

While the parent scaffold points towards 5-HT1B/1D agonism, strategic modifications to the indole core can dramatically shift the pharmacological profile. A notable example is the development of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives, which have been identified as potent and selective antagonists of the 5-HT6 receptor.[4]

The 5-HT6 receptor, primarily expressed in the central nervous system, is implicated in cognitive function, learning, and memory. Its modulation is a key area of research for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The antagonistic activity of these derivatives at the 5-HT6 receptor highlights the principle of chemical diversification, where subtle changes to a core structure can unlock entirely new therapeutic applications.

Structure-Activity Relationship (SAR) at the 5-HT6 Receptor

Structure-activity relationship studies of these arylsulfonyl derivatives have revealed key insights into their interaction with the 5-HT6 receptor. For instance, substitutions on the aryl ring, such as fluorine, have been shown to enhance binding affinity.[4] Specifically, compounds with a 5-fluoro or 6-fluoro substitution on the indole ring exhibit significant inhibitory activity towards the 5-HT6 receptor.[4] This underscores the importance of the electronic and steric properties of substituents in dictating receptor affinity and selectivity.

Elucidating the Mechanism: A Guide to Experimental Protocols

The characterization of the mechanism of action of this compound derivatives relies on a suite of in vitro and in vivo assays. These protocols are essential for determining binding affinity, functional activity (agonist, antagonist, or inverse agonist), and downstream signaling effects.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[5][6] This technique involves competing a radiolabeled ligand with the unlabeled test compound for binding to a receptor preparation.

Experimental Protocol: 5-HT Receptor Radioligand Binding Assay

-

Receptor Preparation:

-

Utilize cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells).

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Buffer: Prepare an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing relevant ions (e.g., 10 mM MgCl2, 0.2 mM EDTA).

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]5-CT for 5-HT1/5 receptors, [3H]ketanserin for 5-HT2A receptors, or [3H]LSD for multiple 5-HT receptors).

-

Add increasing concentrations of the unlabeled this compound derivative.

-

To determine non-specific binding, include wells with a high concentration of a known, non-radioactive ligand for the target receptor.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinities of a Hypothetical Derivative

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 150 |

| 5-HT1B | 25 |

| 5-HT1D | 30 |

| 5-HT2A | >1000 |

| 5-HT6 | 5 |

Functional Assays: Differentiating Agonists from Antagonists

Functional assays are crucial for determining whether a compound that binds to a receptor activates it (agonist) or blocks its activation by the endogenous ligand (antagonist).[7][8] The choice of assay depends on the signaling pathway coupled to the specific 5-HT receptor subtype.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement for Gs or Gi coupled receptors)

-

Cell Culture: Use a cell line stably expressing the 5-HT receptor of interest (e.g., CHO or HEK293 cells).

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment:

-

Agonist Mode: Add increasing concentrations of the this compound derivative.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the derivative for a specific time, followed by the addition of a known agonist (e.g., serotonin) at its EC50 concentration.

-

-

Incubation: Incubate the plate at 37°C for a defined period.

-

cAMP Measurement:

-

Lyse the cells to release intracellular cyclic adenosine monophosphate (cAMP).

-

Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the derivative's concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

-

Antagonist Mode: Plot the response to the agonist against the logarithm of the derivative's concentration to determine the IC50 (concentration that inhibits 50% of the agonist response). Calculate the pA2 value to quantify the antagonist potency.

-

Signaling Pathway Visualization

Caption: Generalized G-protein signaling pathway for 5-HT receptors.

The Broader Serotonergic Landscape and Future Directions

The demonstrated activities at 5-HT1B/1D and 5-HT6 receptors are likely just the beginning of the story for this compound derivatives. The indole scaffold is a common feature in ligands for numerous other 5-HT receptor subtypes, including the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[9] Future research should focus on a comprehensive profiling of a diverse library of these derivatives against a wide panel of 5-HT receptors.

Experimental Workflow Visualization

Caption: A typical drug discovery workflow for novel serotonergic agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting the serotonergic system. With established links to 5-HT1B/1D agonism through its connection to Naratriptan and demonstrated potential for potent and selective 5-HT6 antagonism, this class of compounds offers a rich field for further investigation. A systematic approach to synthesis, screening, and functional characterization, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of these versatile indole derivatives.

References

- Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development.

- Nirogi, R. V. S., et al. (2015). [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: Synthesis, SAR and biological evaluation as a novel class of 5-HT6 Receptor Antagonists. Journal of Chemical Sciences, 127(3), 439–445.

- Kenakin, T. (2001). Functional methods for quantifying agonists and antagonists. Journal of Receptor and Signal Transduction Research, 21(2-3), 117-137.

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753.

-

Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. In ACNP. Retrieved from [Link]

- Hoyer, D., Hannon, J. P., & Martin, G. R. (2002). Molecular, pharmacological and functional diversity of 5-HT receptors. Pharmacology Biochemistry and Behavior, 71(4), 533–554.

- Leopoldo, M., Lacivita, E., & Perrone, R. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 24(10), 1900.

- Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development, 14(4), 954-957.

- Roth, B. L. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacology & Therapeutics, 241, 108252.

-

Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. In NCBI Bookshelf. Retrieved from [Link]

-

Nirogi, R. V. S., et al. (2015). [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: Synthesis, SAR and biological evaluation as a novel class of 5-HT6 Receptor Antagonists. Journal of Chemical Sciences, 127(3), 439-445. Retrieved from [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. Retrieved from [Link]

-

Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. ResearchGate. Retrieved from [Link]

-

Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. NCBI Bookshelf. Retrieved from [Link]

- Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083–1152.

-

Leopoldo, M., Lacivita, E., & Perrone, R. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 24(10), 1900. Retrieved from [Link]

-

Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development, 14(4), 954-957. Retrieved from [Link]

Sources

- 1. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Functional methods for quantifying agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

This compound stands as a pivotal intermediate in contemporary medicinal chemistry. Its significance is most notably highlighted in the synthesis of Naratriptan, a selective 5-HT1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2] The structural architecture of this molecule, featuring a substituted indole core linked to a piperidine moiety, is a common motif in pharmacologically active compounds targeting the central nervous system. The bromine atom at the 5-position of the indole ring offers a versatile handle for further synthetic transformations, enabling the exploration of a broad chemical space in drug discovery programs.

This guide provides an in-depth analysis of the prevalent and scalable synthetic routes to this key intermediate. We will dissect two primary, field-proven strategies: a traditional two-step condensation and reduction sequence, and a more streamlined one-pot reductive amination. The causality behind experimental choices, mechanistic underpinnings, and practical considerations for purification and characterization will be thoroughly discussed to provide a self-validating framework for researchers.

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways have demonstrated efficacy and scalability for the preparation of this compound. The choice between these routes often depends on factors such as desired purity profile, available equipment, and process safety considerations.

-

Two-Step Synthesis via an Enamine Intermediate: This classical approach involves an initial base-catalyzed condensation of 5-bromoindole with N-methyl-4-piperidone to form a stable enamine intermediate. This intermediate is then isolated and subsequently reduced to the target compound.

-

One-Pot Reductive Amination: A more convergent approach that combines the condensation and reduction steps into a single operation. This method utilizes a silane-based reducing agent in an acidic medium to directly yield the desired product from the starting materials.

The following sections will provide a detailed examination of each of these synthetic strategies, including step-by-step protocols and a discussion of the underlying chemical principles.

Strategy 1: Two-Step Synthesis via Condensation and Reduction

This method provides a robust and high-yielding pathway to the target molecule, with the advantage of isolating and characterizing the intermediate, which can be beneficial for process control.

Overall Workflow

Caption: Workflow for the two-step synthesis.

Step 1: Base-Catalyzed Condensation

The initial step involves an aldol-type condensation reaction between 5-bromoindole and N-methyl-4-piperidone. The use of a strong base, such as potassium hydroxide (KOH), is critical for the deprotonation of the indole N-H, which, however, is not the key mechanistic event. The C3 position of the indole ring is inherently nucleophilic and attacks the carbonyl carbon of the piperidone. The subsequent dehydration of the resulting alcohol intermediate is facile under the reaction conditions, leading to the formation of a conjugated enamine.

Caption: Mechanism of condensation.

-

Materials:

-

5-Bromoindole (1.0 eq)

-

N-Methyl-4-piperidone (1.1 eq)

-

Potassium Hydroxide (KOH) (0.2 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a suitable reactor, charge 5-bromoindole, N-methyl-4-piperidone, potassium hydroxide, and ethanol.[1]

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 7 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to 0-5 °C.

-

The product will precipitate as a solid. Filter the solid and wash with cold ethanol.

-

Dry the solid under reduced pressure at 50 °C to yield the enamine intermediate.[1]

-

Step 2: Reduction of the Enamine Intermediate

The isolated enamine is then reduced to the target saturated piperidine derivative. While catalytic hydrogenation is a viable option, a more convenient and scalable method involves the use of sodium borohydride in the presence of acetic acid.[2] The acetic acid protonates the enamine, forming an iminium ion, which is a much more electrophilic species and readily reduced by the hydride delivered from sodium borohydride.

Caption: Mechanism of enamine reduction.

-

Materials:

-

5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Acetic Acid (as solvent and proton source)

-

Methanol

-

-

Procedure:

-

Suspend the enamine intermediate in methanol.

-

Add sodium borohydride portion-wise to the suspension.

-

Slowly add acetic acid to the mixture, maintaining the temperature between 40-45 °C.[2]

-

Stir the reaction mixture at this temperature until the reaction is complete (monitor by HPLC).

-

Cool the mixture and adjust the pH to approximately 9.0 with an aqueous sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization.

-

Strategy 2: One-Pot Reductive Amination using Triethylsilane

This elegant, one-pot procedure offers improved process efficiency by avoiding the isolation of the enamine intermediate. The reaction is driven by the formation of an iminium ion in situ, which is then immediately reduced by triethylsilane. Methanesulfonic acid serves as both the catalyst for the condensation and the activator for the silane reducing agent.

Overall Workflow

Caption: Workflow for the one-pot synthesis.

Reaction Mechanism

In this concerted process, the methanesulfonic acid catalyzes the condensation of 5-bromoindole and N-methyl-4-piperidone to form an iminium ion intermediate. Triethylsilane then acts as a hydride donor to reduce the iminium ion to the final product.

Caption: Mechanism of one-pot silane reduction.

Experimental Protocol: One-Pot Synthesis of this compound

-

Materials:

-

5-Bromoindole (1.0 eq)

-

N-Methyl-4-piperidone (1.1 eq)

-

Triethylsilane (3.0 eq)

-

Methanesulfonic Acid (1.5 eq)

-

Toluene (as solvent)

-

-

Procedure:

-

Charge a reactor with triethylsilane, methanesulfonic acid, 5-bromoindole, and toluene.[1]

-

Heat the solution to 70 °C.

-

Prepare a solution of N-methyl-4-piperidone in toluene and add it dropwise to the reaction mixture.

-

Maintain the temperature at 70 °C for 30 minutes after the addition is complete.

-

Monitor the reaction by HPLC to confirm completion.

-

Cool the reaction mixture to 5 °C and quench with a 10% aqueous sodium bicarbonate solution.

-

Filter the precipitated solid, wash with water, and dry under reduced pressure at 50 °C to obtain the product.[1]

-

Data Summary and Comparison

| Parameter | Two-Step Synthesis | One-Pot Synthesis | Reference |

| Intermediate | 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Not Isolated | [1] |

| Intermediate Yield | 95% | N/A | [1] |

| Intermediate Purity (HPLC) | 99.5% | N/A | [1] |

| Final Product Yield | ~90% (for reduction step) | 91.2% | [1] |

| Final Product Purity (HPLC) | 99.8% (after optimization) | 98.5% | [1] |

| Key Reagents | KOH, NaBH₄, Acetic Acid | Triethylsilane, Methanesulfonic Acid | [1] |

| Process Complexity | Higher (two distinct steps) | Lower (single operation) | - |

Purification and Characterization

Purification

For both synthetic routes, the crude product can be effectively purified by recrystallization . A common solvent system for this is a mixture of ethanol and water. The high purity achieved in the two-step process is often attributed to the ability to purify the intermediate before the final reduction step.

Characterization

The identity and purity of this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and for monitoring the progress of the reactions. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a detailed fingerprint of the molecule. Key expected signals include:

-

A broad singlet for the indole N-H proton (around 8.2 ppm), which is exchangeable with D₂O.[3]

-

Aromatic protons on the indole ring (typically between 7.0 and 7.8 ppm).

-

A singlet for the N-methyl group on the piperidine ring (around 2.4 ppm).[3]

-

A series of multiplets for the aliphatic protons of the piperidine ring.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₄H₁₇BrN₂), the mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes (m/z 292 and 294).[1]

Alternative Synthetic Considerations: The Fischer Indole Synthesis

While the methods described above are highly effective for the synthesis of this specific 3-substituted indole, it is worthwhile to consider the classical Fischer indole synthesis as a potential alternative for analogous structures. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][5]

For the target molecule, a conceivable Fischer synthesis route would involve the reaction of 4-bromophenylhydrazine with N-methyl-4-piperidone to form the corresponding hydrazone, followed by acid-catalyzed cyclization.

Caption: Conceptual Fischer indole synthesis route.

However, the Fischer indole synthesis can have limitations, including the potential for the formation of regioisomers with unsymmetrical ketones and the harsh acidic conditions required, which may not be compatible with all functional groups.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The two-step condensation/reduction pathway offers excellent purity and control, while the one-pot silane-based reductive amination provides a more streamlined and efficient alternative for large-scale production. A thorough understanding of the underlying reaction mechanisms, coupled with robust analytical characterization, is essential for the successful and reproducible synthesis of this important pharmaceutical intermediate. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development program, including scale, purity specifications, and process safety considerations.

References

-

Shashikumar, N. D., Krishnamurthy, G., Rao, S. R. K., & Nagarajan, K. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(3), 656–659. [Link]

-

Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814. [Link]

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

-

Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). Naratriptan. National Center for Biotechnology Information. Retrieved from [Link]

-

Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(13), 5631–5635. [Link]

- Fry, J. L., & Orfanopoulos, M. (1981). Reduction of Aldehydes and Ketones. In Comprehensive Organic Chemistry (Vol. 8, pp. 103-125). Pergamon. (Note: A general reference for the well-established mechanism of NaBH4 reduction).

-

Shashikumar, N. D., et al. (2010). Supporting Information for An Improved Process for the Synthesis of this compound. ACS Publications. (Note: While not directly linked, the primary article contains the NMR data). [Link]

Sources

The Lynchpin of Naratriptan Synthesis: A Technical Guide to the Role of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naratriptan, a selective serotonin 5-HT1B/1D receptor agonist, is a crucial therapeutic agent for the acute treatment of migraine headaches. Its synthesis is a topic of significant interest in medicinal and process chemistry. This technical guide provides an in-depth exploration of a key intermediate, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole , detailing its pivotal role in the construction of the naratriptan molecule. We will dissect the synthetic pathways leading to and from this intermediate, elucidate the underlying reaction mechanisms, and provide field-proven experimental protocols. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis of triptans and related indole-based pharmaceuticals.

Introduction: The Significance of Naratriptan and Its Synthesis

Naratriptan is a second-generation triptan designed to offer an improved tolerability profile compared to the first-generation drug, sumatriptan.[1] Its efficacy in alleviating the debilitating symptoms of migraine is attributed to its agonist activity at the 5-HT1B and 5-HT1D receptors in cranial blood vessels, leading to vasoconstriction and inhibition of pro-inflammatory neuropeptide release.[2] The chemical structure of naratriptan, N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide, features a core indole scaffold, a feature it shares with the neurotransmitter serotonin.[2]

The synthesis of naratriptan has been approached through various routes, including Fischer indole synthesis and palladium-catalyzed coupling reactions.[3][4] A highly convergent and industrially viable strategy hinges on the use of the pre-functionalized intermediate, This compound . This intermediate serves as a critical building block, allowing for the late-stage introduction of the ethanesulfonamide side chain at the C-5 position of the indole ring.

The Core Intermediate: Synthesis and Characterization of this compound

The synthesis of this key intermediate is a multi-step process that begins with readily available starting materials. The primary route involves the condensation of 5-bromoindole with N-methyl-4-piperidone.[5][6]

Synthetic Pathway

The synthesis can be conceptually broken down into two key transformations:

-

Condensation: A base-catalyzed aldol-type condensation between 5-bromoindole and N-methyl-4-piperidone.

-

Reduction: The subsequent reduction of the resulting enamine intermediate to the desired saturated piperidine derivative.

Caption: The catalytic cycle of the Heck reaction in naratriptan synthesis.

Experimental Protocol: Heck Coupling and Final Reduction

This protocol outlines the final steps to convert the key intermediate into naratriptan. [4][7] Step 3: Heck Coupling Reaction

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq), and a phosphine ligand such as tri-o-tolylphosphine (P(o-tol)₃, 0.02-0.10 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

-

Add N-methylvinylsulfonamide (1.1-1.5 eq) and a base, typically triethylamine (Et₃N, 2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C for 8-12 hours, monitoring for the disappearance of the starting material.

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the product, N-Methyl-2-[3-(1-methyl-4-piperidinyl)-1H-indole-5-yl]ethenesulfonamide, with an appropriate organic solvent.

-

The crude product can be purified by column chromatography or crystallization.

Step 4: Hydrogenation to Naratriptan

-